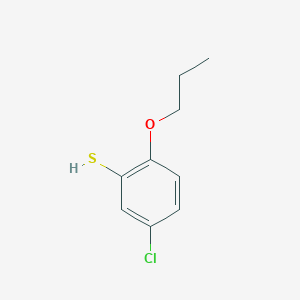

2-Propoxy-5-Chlorothiophenol

描述

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a vast and vital field of study, encompassing the properties, synthesis, and reactions of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, and are responsible for the characteristic odors of garlic and onions. wikipedia.orgbritannica.com In the realm of synthetic chemistry, organosulfur compounds serve as versatile intermediates and building blocks for a wide array of molecules. wiley.com

Thiophenols, also known as benzenethiols, are a specific class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a benzene (B151609) ring. wikipedia.orgbritannica.com They are the sulfur analogs of phenols and exhibit distinct chemical properties. britannica.com Thiols are generally more acidic and more readily oxidized than their alcohol counterparts. wikipedia.org The chemistry of thiophenols is rich with reactions such as alkylation, oxidation to disulfides, and coordination to metal centers. wikipedia.org The compound 2-Propoxy-5-Chlorothiophenol fits squarely within this class, with its reactivity and properties influenced by the electronic effects of the propoxy and chloro substituents on the aromatic ring.

Significance of Chlorinated Thiophenols and Propoxy-Substituted Aromatics in Synthetic Chemistry

The presence of both a chlorine atom and a propoxy group on the thiophenol ring of this compound imparts specific characteristics that are of interest in synthetic chemistry.

Chlorinated Thiophenols: The introduction of a chlorine atom onto a thiophenol ring can significantly alter its chemical reactivity and physical properties. Chlorination of thiophenols can be achieved through various methods, including reaction with chlorine gas or sulfenyl chlorides. wikipedia.orggoogle.com The position of the chlorine atom influences the electronic environment of the entire molecule, affecting the acidity of the thiol proton and the nucleophilicity of the sulfur atom. mdpi.com Chlorinated aromatic compounds, in general, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov For instance, p-chlorothiophenol is a key intermediate in the production of certain pesticides. google.com

Propoxy-Substituted Aromatics: The propoxy group (-OCH2CH2CH3) is an alkoxy substituent that can influence the properties of an aromatic ring through both inductive and resonance effects. The oxygen atom can donate electron density to the ring via resonance, which can activate the ring towards electrophilic aromatic substitution. msu.edu Propoxy-substituted aromatic compounds have been investigated for their potential applications in various fields. For example, propoxy-substituted thioxanthones have been studied as photoinitiators in polymerization reactions. researchgate.net

The combination of these two substituents in this compound creates a unique electronic and steric environment, making it a potentially valuable building block for the synthesis of more complex molecules with tailored properties.

Scope and Research Imperatives for this compound Studies

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising areas for future investigation. Key research imperatives would include:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding synthetic methods for this compound is a primary research goal. This could involve exploring various starting materials and reaction conditions to optimize the synthesis. google.comias.ac.in

Exploration of its Reactivity: A thorough investigation of the compound's reactivity is crucial. This would involve studying its behavior in various organic reactions, such as nucleophilic substitution at the sulfur atom, electrophilic aromatic substitution on the ring, and oxidation of the thiol group. wikipedia.orgacs.org

Investigation of its Coordination Chemistry: Thiophenols are known to form complexes with metal ions. wikipedia.org Studying the coordination behavior of this compound with different metals could lead to the discovery of new catalysts or materials with interesting electronic or magnetic properties.

Potential Applications in Materials Science: The unique combination of functional groups might make this compound or its derivatives suitable for applications in materials science, for instance, in the development of self-assembled monolayers on metal surfaces or as components in polymers. mdpi.com

A deeper understanding of the fundamental chemistry of this compound will undoubtedly pave the way for its potential application in various scientific and technological fields. Further academic inquiry is essential to unlock the full potential of this intriguing molecule.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-propoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-2-5-11-8-4-3-7(10)6-9(8)12/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXUXMIQOIZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647579 | |

| Record name | 5-Chloro-2-propoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905807-42-3 | |

| Record name | 5-Chloro-2-propoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity of 2 Propoxy 5 Chlorothiophenol

Nucleophilic Properties of the Thiophenol Group

The sulfur atom of the thiophenol group is the primary center of nucleophilicity in the molecule. Thiophenols are generally more acidic than their corresponding phenols, leading to the ready formation of a highly nucleophilic thiophenolate anion (ArS⁻) in the presence of a base. libretexts.org This enhanced nucleophilicity, relative to oxygen analogs, is attributed to the greater polarizability and larger size of the sulfur atom. researchgate.net The thiophenolate anion of 2-Propoxy-5-Chlorothiophenol is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

S-Alkylation: The formation of a new sulfur-carbon bond via alkylation is a characteristic reaction of thiophenols. jmaterenvironsci.comnih.gov The thiophenolate anion of this compound, generated by treatment with a suitable base (e.g., sodium hydroxide, potassium carbonate), readily undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding thioethers. jmaterenvironsci.com This reaction typically proceeds via an Sₙ2 mechanism, where the thiophenolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Reaction Scheme for S-Alkylation:

Ar-SH + Base → Ar-S⁻

Ar-S⁻ + R-X → Ar-S-R + X⁻

(where Ar = 2-propoxy-5-chlorophenyl, R = alkyl group, X = halide)

S-Acylation: Similarly, the thiophenolate anion can react with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. nih.gov This process, known as S-acylation, is a fundamental transformation in both synthetic organic chemistry and biological systems. nih.govfrontiersin.orgbiorxiv.org The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon of the acylating agent. Thioesters are important intermediates and are found in various biologically active molecules. core.ac.uk

Reaction Scheme for S-Acylation:

Ar-SH + Base → Ar-S⁻

Ar-S⁻ + R-C(=O)Cl → Ar-S-C(=O)R + Cl⁻

(where Ar = 2-propoxy-5-chlorophenyl, R = alkyl or aryl group)

The table below summarizes typical conditions for these reactions, generalized for substituted thiophenols.

| Reaction Type | Electrophile | Base | Solvent | Typical Conditions |

| S-Alkylation | Alkyl Halides (R-X) | K₂CO₃, NaOH, Et₃N | DMF, Acetonitrile, Water | Room Temperature to Reflux |

| S-Acylation | Acyl Chlorides (RCOCl) | Pyridine, Et₃N | Dichloromethane, THF | 0°C to Room Temperature |

| S-Acylation | Acid Anhydrides ((RCO)₂O) | Pyridine, DMAP | Dichloromethane, THF | Room Temperature |

This is an interactive data table based on common laboratory practices for substituted thiophenols. jmaterenvironsci.com

Beyond simple S-alkylation, thioether formation can be achieved through other pathways, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, the thiophenolate of this compound can act as a nucleophile, attacking an electron-deficient aromatic ring that is activated by strong electron-withdrawing groups (like -NO₂) and contains a good leaving group (like a halide). researchgate.net

For this to occur, the aromatic electrophile must be sufficiently activated, as the benzene (B151609) ring of the thiophenol itself is generally not susceptible to nucleophilic attack. The rate of SₙAr reactions is highly dependent on the nature of the solvent, the leaving group, and the degree of activation of the aromatic electrophile.

Role of the Propoxy Substituent in Modulating Reactivity

The propoxy group, located ortho to the thiophenol moiety, exerts significant electronic and steric effects on the molecule's reactivity.

The propoxy group is an alkoxy group, which acts as an activating group in the context of electrophilic aromatic substitution. libretexts.org This is due to its strong electron-donating resonance effect (+R) outweighing its inductive electron-withdrawing effect (-I). The oxygen atom's lone pairs can delocalize into the benzene ring, increasing the electron density, particularly at the ortho and para positions. cutm.ac.in

However, concerning the reactivity of the thiophenol group, the electronic effect of the propoxy group primarily influences the acidity of the S-H bond. By donating electron density to the ring, the propoxy group slightly destabilizes the resulting thiophenolate anion, thereby increasing the pKₐ of the thiol (making it less acidic) compared to an unsubstituted thiophenol. A less acidic thiol corresponds to a more basic, and generally more nucleophilic, conjugate base (the thiophenolate). acs.orgrsc.org

The placement of the relatively bulky propoxy group at the ortho position introduces significant steric hindrance around the sulfur atom. youtube.comwikipedia.org This steric crowding can impede the approach of electrophiles to the sulfur center, potentially slowing the rate of S-alkylation and S-acylation reactions compared to a para-substituted analogue. quora.com The degree of this steric effect depends on the size of the incoming electrophile; larger or more branched electrophiles will experience greater steric repulsion, leading to lower reaction rates. libretexts.org

Influence of the Chlorine Atom on Reaction Pathways

The chlorine atom, positioned para to the propoxy group and meta to the thiol, primarily influences the electronic properties of the molecule. As a halogen, chlorine is an electron-withdrawing group, mainly through its inductive effect (-I), which is stronger than its weak electron-donating resonance effect (+R). mdpi.com

The table below illustrates the general effects of these substituent types on the properties of a thiophenol.

| Substituent Type | Position Relative to -SH | Effect on Thiol pKₐ | Effect on Thiophenolate Nucleophilicity |

| Electron-Donating (e.g., -OR) | Ortho, Para | Increases (Less Acidic) | Increases |

| Electron-Withdrawing (e.g., -Cl) | Ortho, Para | Decreases (More Acidic) | Decreases |

This is an interactive data table illustrating general substituent effects on thiophenol reactivity. libretexts.orgacs.org

The combined electronic profile of this compound—an activating ortho-propoxy group and a deactivating meta-chloro group (relative to the thiol)—results in a nuanced reactivity that can be exploited in targeted chemical synthesis.

Impact on Aromatic Electrophilic/Nucleophilic Substitution

Electrophilic Aromatic Substitution (SEAr):

The susceptibility of the benzene ring to attack by electrophiles is determined by the electron-donating or electron-withdrawing nature of its substituents. In this compound, the propoxy and thiol groups are activating, while the chloro group is deactivating.

Propoxy Group (-OPr): This is a strongly activating group. The oxygen atom donates electron density to the ring through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). It directs incoming electrophiles to the ortho and para positions.

Thiol Group (-SH): The thiol group is considered a moderately activating group, also directing incoming electrophiles to the ortho and para positions through resonance.

The combined influence of these groups makes the aromatic ring activated towards electrophilic substitution, with the powerful activating effect of the propoxy group being the dominant factor. wikipedia.org Substitution is predicted to occur at the positions ortho to the propoxy group that are not already substituted. Given the positions of the existing groups (1-thiol, 2-propoxy, 5-chloro), the most likely sites for electrophilic attack are the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to make the aromatic ring electron-deficient and susceptible to attack by a nucleophile. The this compound ring is electron-rich due to the presence of the activating propoxy and thiol groups. Therefore, it is not expected to readily undergo SNAr reactions under standard conditions.

Potential for Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common and synthetically useful reaction for aryl halides. wikipedia.org In this reaction, the halogen atom is swapped with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org

It is highly probable that this compound can undergo a halogen-metal exchange reaction. The reaction would involve the treatment of the molecule with an organolithium reagent, resulting in the replacement of the chlorine atom at the C5 position with a lithium atom. The rate of exchange for halogens follows the trend I > Br > Cl, meaning the reaction with chlorides is the slowest, but it is still a feasible transformation. wikipedia.orgprinceton.edu The presence of the oxygen atom in the propoxy group could potentially accelerate the reaction through chelation with the lithium reagent. wikipedia.org This transformation would yield a potent aryllithium intermediate, which could then be reacted with various electrophiles to introduce a wide range of functional groups at the C5 position.

Rearrangement Reactions Involving the Thiophenol Moiety, e.g., Smile Rearrangement

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution reaction. wikipedia.org The canonical form of this reaction requires three components: an aromatic ring activated by an electron-withdrawing group, a leaving group (X) attached to the ring, and a side chain containing a nucleophile (Y). wikipedia.org

This compound itself does not possess the necessary structure to undergo a Smiles rearrangement. However, a derivative of this compound, where the acidic proton of the thiol group is replaced by a side chain containing a nucleophilic moiety (e.g., -CH₂CH₂NH₂), could potentially undergo an S→N type Smiles rearrangement. wordpress.com In such a scenario, the aromatic ring would need to be sufficiently activated for the terminal amine to attack the carbon bearing the thioether linkage, displacing it to form a new C-N bond. The propensity for this rearrangement is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. wordpress.com

A related reaction, the Truce-Smiles rearrangement, can occur on non-activated aromatic systems if a very strong nucleophile, such as one generated by an organolithium reagent, is present in the side chain. wikipedia.org

Oxidative Transformations of this compound

The thiol group is susceptible to oxidation, and the sulfur atom can exist in several stable oxidation states. manavchem.com The oxidation of this compound is expected to proceed through several stages, depending on the strength and nature of the oxidizing agent.

Formation of Disulfide: Mild oxidizing agents, or even exposure to atmospheric oxygen, typically lead to the oxidative coupling of two thiol molecules to form a disulfide. acs.orglibretexts.org This is the most common and readily achieved oxidation for thiophenols. biolmolchem.comtandfonline.com The product would be 1,2-bis(5-chloro-2-propoxyphenyl) disulfide.

Formation of Sulfur Oxyacids: The use of stronger oxidizing agents can lead to the formation of a series of sulfur oxyacids. The oxidation occurs stepwise at the sulfur atom. manavchem.com

Sulfenic Acid: The initial oxidation product is the corresponding sulfenic acid (5-chloro-2-propoxybenzenesulfenic acid).

Sulfinic Acid: Further oxidation yields the sulfinic acid (5-chloro-2-propoxybenzenesulfinic acid).

Sulfonic Acid: The final and most stable oxidation product is the sulfonic acid (5-chloro-2-propoxybenzenesulfonic acid).

The specific product obtained can be controlled by the choice of oxidant and reaction conditions. For example, hydrogen peroxide can be used, often in the presence of a catalyst, to achieve these transformations. tandfonline.com

In-Depth Computational and Theoretical Investigations of this compound Forthcoming

Initial research indicates a significant gap in the scientific literature regarding detailed computational and theoretical studies specifically focused on the chemical compound this compound. While numerous databases and chemical suppliers list the compound's basic properties, such as its molecular formula (C9H11ClOS) and CAS number (905807-42-3), extensive scholarly articles detailing its electronic structure, conformational analysis, or potential biological interactions through molecular docking are not publicly available at this time.

Computational chemistry and theoretical analysis are powerful tools for predicting and understanding the behavior of molecules. Techniques such as Density Functional Theory (DFT) are commonly used to perform quantum-chemical calculations, providing insights into a molecule's electronic properties. However, specific studies applying these methods to this compound have not been identified in a thorough review of published research.

Consequently, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that meets the specified requirements for in-depth, research-backed analysis for the following topics:

IV. Computational and Theoretical Investigations of this compound

Iv. Computational and Theoretical Investigations of 2 Propoxy 5 Chlorothiophenol

Molecular Docking and Binding Affinity Predictions for Biological Targets

The absence of such dedicated research prevents a scientifically accurate and thorough discussion on these specific computational aspects of 2-Propoxy-5-Chlorothiophenol. The development of such an article would be contingent on future research being conducted and published in these specialized areas.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict how a small molecule (the ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme (the receptor). This method helps in understanding the binding mode and affinity, which are crucial for a compound's biological function.

The process involves:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and optimized. A 3D structure of a target receptor would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then systematically place the ligand into the receptor's binding site in various orientations and conformations.

Scoring and Analysis: Each resulting pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While this methodology is standard, specific molecular docking studies detailing the interaction of this compound with any particular receptor have not been published. Therefore, a data table of its binding affinities and interaction patterns with specific biological targets cannot be provided at this time.

Computational Screening for Mechanistic Insights

Computational screening involves using computer models to assess a compound's potential biological activities or mechanisms of action against a large panel of targets. This can help in identifying potential therapeutic applications or understanding toxicity pathways. For this compound, this could involve screening against databases of known protein structures to find potential binding partners.

Such a screening could reveal, for example, if the compound is likely to inhibit a particular enzyme or block a specific receptor. This provides mechanistic hypotheses that can be tested experimentally. Without published studies on the computational screening of this compound, there are no specific findings to report on its potential mechanisms of action derived from this method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of a molecule's physicochemical properties) to a specific activity, such as enzyme inhibition or toxicity.

Developing a QSAR model for a class of compounds including this compound would involve:

Data Set Collection: Gathering a set of structurally similar thiophenol derivatives with experimentally measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), and electronic and topological indices.

Model Building and Validation: Using statistical methods to build a regression model linking the descriptors to the activity. The model's predictive power is then rigorously validated.

A validated QSAR model can be used to predict the activity of new, untested compounds and to understand which structural features are important for the desired biological effect. Currently, there are no specific QSAR models in the available literature that have been developed for or include this compound to provide a mechanistic understanding of its activity.

V. Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization as a Precursor for Heterocyclic Compounds

The assembly of heterocyclic ring systems is fundamental to the development of pharmaceuticals and functional materials. 2-Propoxy-5-chlorothiophenol provides a key structural motif for the synthesis of various sulfur-containing heterocycles.

Benzothiazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. While the most traditional syntheses of benzothiazoles involve the condensation of 2-aminothiophenols with carbonyl compounds, modern methods have expanded the range of accessible precursors. A notable development is the visible-light-mediated construction of 2-substituted benzothiazoles from readily available thiophenols and nitriles. This reaction proceeds via the direct oxidative radical coupling of a thiophenol with a nitrile to form an iminyl radical intermediate, which then undergoes intramolecular cyclization. In this context, this compound can serve as the thiophenol component, allowing for the synthesis of benzothiazoles bearing its specific substitution pattern, as shown in the generalized reaction below.

Table 1: Generalized Synthesis of Benzothiazole Derivatives from Thiophenols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| This compound | Alkyl/Aryl Nitrile | Eosin Y, Visible Light, Air | 6-Chloro-5-propoxy-2-substituted-benzothiazole |

This photocatalytic approach avoids the harsh conditions or metal catalysts often required in other methods, representing a greener pathway to this important heterocyclic core.

Beyond benzothiazoles, the thiophenol moiety is a cornerstone for the synthesis of a diverse range of sulfur-containing heterocycles. Synthetic strategies such as intramolecular cyclizations, ring-closing metathesis, and oxidative carbon-hydrogen bond functionalization can utilize substituted thiophenols as starting materials. For instance, the sulfur atom of this compound can act as a nucleophile to attack an electrophilic site within the same molecule, leading to the formation of rings like benzothiophenes or thianthrenes, depending on the reaction partners and conditions.

Role in the Synthesis of Thioether and Thioester Linkages

The thiol group of this compound is its most reactive site for forming key linkages in synthetic chemistry.

Thioethers (or sulfides) are prevalent in pharmaceuticals and material science. Their synthesis is readily achieved by the S-alkylation of thiols. This compound can be deprotonated with a mild base to form the corresponding thiolate, which is a potent nucleophile. This thiolate can then react with various electrophiles, such as alkyl halides or epoxides, in a nucleophilic substitution (SN2) reaction to yield substituted thioethers. Furthermore, modern cross-coupling reactions, including photocatalytic methods, enable the formation of C-S bonds between thiophenols and aryl halides, expanding the scope of accessible thioether structures.

Thioesters are another important class of sulfur-containing compounds, known for their role in biochemistry (e.g., Acetyl-CoA) and as versatile intermediates in organic synthesis. They can be prepared through the acylation of thiols. This compound can react directly with carboxylic acids under dehydrating conditions or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides to form the corresponding S-(5-chloro-2-propoxyphenyl) thioesters.

Table 2: Common Reactions for Thioether and Thioester Synthesis

| Starting Material | Reagent | Linkage Formed | Reaction Type |

| This compound | Alkyl Halide (R-X) | Thioether (Ar-S-R) | SN2 Alkylation |

| This compound | Acyl Chloride (R-COCl) | Thioester (Ar-S-COR) | Acylation |

| This compound | Carboxylic Acid (R-COOH) | Thioester (Ar-S-COR) | Dehydrative Condensation |

Development of Complex Molecular Architectures Featuring Thiophenol and Propoxy Units

The structure of this compound offers three distinct points for chemical modification, making it a highly valuable building block for constructing complex molecules. The thiol, chloro, and propoxy groups each provide unique reactivity and properties.

Thiol Group : As described, it is the primary site for nucleophilic reactions to form thioethers and thioesters.

Chloro Group : The chlorine atom on the aromatic ring can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

This orthogonal reactivity allows for a stepwise and controlled synthesis. For example, one could first perform a reaction at the thiol group, then use the chloro group for a palladium-catalyzed cross-coupling reaction, leading to a highly substituted and complex aromatic core.

Intermediate in the Design of Compounds with Specific Molecular Interactions

In medicinal chemistry and drug design, the precise arrangement of functional groups is critical for achieving selective binding to biological targets like proteins or nucleic acids. This compound serves as an intermediate for scaffolds that can engage in multiple types of non-covalent interactions:

Hydrogen Bonding : The thiol group can act as a hydrogen bond donor, and the oxygen of the propoxy group can act as a hydrogen bond acceptor.

Halogen Bonding : The chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) in a binding pocket.

Lipophilic Interactions : The propyl chain of the propoxy group and the aromatic ring contribute to the molecule's lipophilicity, enabling it to interact favorably with hydrophobic pockets in proteins.

By using this compound as a starting fragment, medicinal chemists can design and synthesize molecules with a tailored three-dimensional arrangement of these groups to optimize binding affinity and selectivity for a specific target.

Catalytic Applications or Ligand Design Utilizing Sulfur Coordination

The sulfur atom in thiophenols is an excellent ligand for a wide range of transition metals. This property allows this compound to be used in the design of novel ligands for catalysis and material science. The sulfur atom can coordinate to a metal center, while the substituents on the aromatic ring (propoxy and chloro) can be used to fine-tune the steric and electronic properties of the resulting metal complex.

These tailored ligands can influence the reactivity, selectivity, and stability of catalysts used in various chemical transformations. For example, thiophenol-based ligands have been explored for their ability to stabilize metal nanoparticles and quantum dots. Moreover, recent research has shown that simple thiophenols can themselves act as effective organocatalysts in certain visible-light photoredox reactions, opening a new avenue for their application in catalysis.

Vi. Environmental Chemical Transformations of 2 Propoxy 5 Chlorothiophenol

Photolytic Degradation Pathways

Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher energy state, leading to several potential reactions. One likely pathway is the homolytic cleavage of the sulfur-hydrogen (S-H) bond of the thiol group, generating a thiyl radical. This highly reactive species can then participate in a variety of secondary reactions, including dimerization to form a disulfide, or reaction with other organic matter and oxygen.

Another potential photolytic pathway involves the carbon-chlorine (C-Cl) bond. Aromatic chlorides are known to undergo photodechlorination, where the C-Cl bond is cleaved, leading to the formation of a phenyl radical and a chlorine radical. The resulting phenyl radical is highly reactive and can abstract a hydrogen atom from the surrounding medium to form 2-propoxythiophenol or undergo other reactions.

Table 1: Postulated Photolytic Degradation Products of 2-Propoxy-5-Chlorothiophenol

| Precursor Compound | Potential Transformation Product | Transformation Pathway |

| This compound | Bis(2-propoxy-5-chlorophenyl) disulfide | Dimerization of thiyl radicals |

| This compound | 2-Propoxythiophenol | Photodechlorination |

| This compound | Various oxidized aromatic compounds | Photo-oxidation |

Microbial Transformation and Biodegradation Mechanisms

Microbial transformation is a critical process in determining the ultimate fate of this compound in the environment. Various microorganisms, particularly bacteria and fungi, possess enzymatic machinery capable of degrading a wide range of organic pollutants, including organosulfur and chlorinated aromatic compounds. nih.govnih.gov

The biodegradation of this compound is likely to proceed through several enzymatic pathways:

Oxidation of the Thiol Group: The thiol group is susceptible to microbial oxidation. This can lead to the formation of corresponding sulfoxides and sulfones, which are generally more water-soluble and potentially more amenable to further degradation. cdnsciencepub.comnih.gov

Hydroxylation of the Aromatic Ring: Monooxygenase and dioxygenase enzymes produced by bacteria can catalyze the hydroxylation of the aromatic ring. This is a common initial step in the aerobic degradation of aromatic compounds, leading to the formation of chlorocatechols. These intermediates can then undergo ring cleavage, breaking down the aromatic structure. nih.govresearchgate.net

Dehalogenation: The chlorine substituent on the aromatic ring can be removed by microbial action through either reductive or oxidative dehalogenation. Reductive dehalogenation, which occurs under anaerobic conditions, replaces the chlorine atom with a hydrogen atom. Oxidative dehalogenation can occur during the initial hydroxylation of the ring. researchgate.net

Ether Cleavage: The propoxy group may be cleaved through the action of etherase enzymes, resulting in the formation of a hydroxyl group on the aromatic ring and propanol.

Table 2: Potential Microbial Transformation Pathways of this compound

| Initial Reaction | Key Enzyme Type | Intermediate Products |

| Thiol Oxidation | Monooxygenase/Dioxygenase | 2-Propoxy-5-chlorobenzenesulfinic acid |

| Ring Hydroxylation | Monooxygenase/Dioxygenase | 5-Chloro-2-propoxy-catechol |

| Dehalogenation | Dehalogenase | 2-Propoxythiophenol |

| Ether Cleavage | Etherase | 5-Chloro-2-mercaptophenol |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of this compound is an important factor in its environmental persistence, particularly in aqueous environments. Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.

The thiol group in thiophenols is generally stable to hydrolysis under neutral pH conditions. However, under alkaline conditions, thiophenols can be deprotonated to form the more nucleophilic thiophenolate anion, which is more susceptible to oxidation to the disulfide. wikipedia.org

The ether linkage of the propoxy group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Cleavage of this bond would likely require more extreme pH conditions or enzymatic action.

The carbon-chlorine bond on the aromatic ring is also relatively stable to hydrolysis. Abiotic hydrolysis of aryl chlorides typically requires high temperatures and pressures and is not considered a significant degradation pathway under normal environmental conditions. wikipedia.org

Therefore, it is anticipated that this compound will exhibit moderate to high hydrolytic stability in the absence of microbial activity. The primary abiotic degradation pathway in water is more likely to be photolysis rather than hydrolysis.

Table 3: Predicted Hydrolytic Stability of Functional Groups in this compound

| Functional Group | Predicted Stability to Hydrolysis (pH 5-9) | Potential Transformation Products (under extreme conditions) |

| Thiol (-SH) | Stable (subject to oxidation) | Bis(2-propoxy-5-chlorophenyl) disulfide (via oxidation) |

| Propoxy (-O-C3H7) | Stable | 5-Chloro-2-mercaptophenol |

| Aryl-Chloride (-Cl) | Stable | 2-Propoxy-5-hydroxthiophenol |

Sorption and Mobility in Environmental Compartments

The sorption of this compound to soil and sediment particles will significantly influence its mobility and bioavailability in the environment. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the sorbent material.

As a relatively nonpolar organic compound, this compound is expected to exhibit a moderate to high affinity for organic matter in soil and sediment. The primary sorption mechanism is likely to be hydrophobic partitioning into the soil organic matter. nih.gov The presence of the chlorine and propoxy groups increases its hydrophobicity compared to unsubstituted thiophenol.

The sorption of chlorophenols, which are structurally similar, has been shown to be strongly correlated with the organic carbon content of the soil. nih.govsci-hub.se Higher organic carbon content generally leads to stronger sorption and reduced mobility.

Soil pH can also influence the sorption of thiophenols. At pH values above its pKa, the thiol group will be deprotonated, forming an anionic thiophenolate. This negatively charged species may exhibit reduced sorption to negatively charged soil colloids due to electrostatic repulsion. However, interactions with metal oxides and clay minerals could still occur.

Table 4: Factors Influencing the Sorption and Mobility of this compound

| Environmental Factor | Influence on Sorption | Influence on Mobility |

| High Soil Organic Matter | Increased Sorption | Decreased Mobility |

| Low Soil Organic Matter | Decreased Sorption | Increased Mobility |

| High Soil pH (>pKa) | Potentially Decreased Sorption | Potentially Increased Mobility |

| Clay Content | Potential for some interaction | May decrease mobility |

Development of Analytical Methods for Environmental Monitoring of Transformation Products

The development of sensitive and selective analytical methods is crucial for monitoring the environmental fate of this compound and its transformation products. Given the complexity of environmental matrices, a combination of efficient extraction and cleanup techniques followed by high-resolution analytical instrumentation is typically required.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a powerful tool for the analysis of thiophenols and their polar transformation products. nih.gov Derivatization with a fluorescent tag can enhance the sensitivity of detection for thiols.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is well-suited for the analysis of the parent compound and less polar transformation products. nih.gov Derivatization may be necessary to improve the volatility and thermal stability of some of the more polar metabolites.

Sample preparation is a critical step in the analytical workflow. Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of organic pollutants from water samples. For soil and sediment samples, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed.

The identification of unknown transformation products often requires the use of high-resolution mass spectrometry (HRMS), which provides accurate mass measurements that can be used to determine the elemental composition of the molecules. Tandem mass spectrometry (MS/MS) can provide structural information for the tentative identification of these products.

Table 5: Analytical Techniques for Monitoring this compound and its Transformation Products

| Analytical Technique | Target Analytes | Advantages |

| HPLC-UV/MS | Parent compound and polar transformation products | Suitable for a wide range of polarities, high sensitivity with MS |

| GC-MS | Parent compound and non-polar/volatile products | High resolution and separation efficiency, established libraries for identification |

| SPE | Extraction from aqueous samples | Good concentration factor, can be selective |

| HRMS | Identification of unknown transformation products | Accurate mass determination, aids in formula elucidation |

Vii. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Mixtures

No experimental NMR data for 2-Propoxy-5-Chlorothiophenol was found in the searched literature. While predicted spectra are mentioned by some chemical suppliers, these are computational estimations and not suitable for a detailed scientific article. guidechem.com

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

There are no published mass spectrometry studies specifically detailing the reaction monitoring or product identification for reactions involving this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Chemical Reactions

No experimental IR or Raman spectra, or functional group analysis based on these techniques, have been reported for this compound in the available literature.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The search did not yield any information on the synthesis or X-ray crystallographic analysis of any derivatives of this compound.

Chromatographic Techniques (HPLC, GC) for Purity Assessment in Synthetic Studies

While commercial suppliers list the purity of this compound, keyingchem.com no specific HPLC or GC methods, including details on columns, mobile phases, or retention times, have been published for its purity assessment in synthetic studies.

Viii. Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 2-Propoxy-5-chlorothiophenol will likely pivot away from traditional methods, which may involve harsh reagents or produce significant waste, toward more sustainable "green" methodologies.

Key areas of focus include:

Catalyst-Driven C-S Coupling: Copper-catalyzed coupling reactions are a promising avenue for forming the carbon-sulfur bond in thiophenols. organic-chemistry.org Research could explore the use of copper iodide (CuI) nanoparticles to catalyze the reaction between an appropriate aryl halide and a sulfur source, potentially in the absence of organic solvents. organic-chemistry.org Another approach involves using readily available and inexpensive sulfur sources like sodium sulfide (B99878) (Na₂S·9H₂O) in copper-catalyzed systems. organic-chemistry.org

Green Solvents and Reagents: Methodologies that employ environmentally friendly solvents like ethanol (B145695) or water are highly desirable. nih.govtandfonline.com For instance, electrophilic cyclization reactions to create related thiophene (B33073) structures have been successfully performed in ethanol using safe and inexpensive inorganic reagents like copper (II) sulfate (B86663) pentahydrate and sodium halides. nih.gov Similar principles could be adapted for aryl thiol synthesis.

Solvent-Free and Microwave-Assisted Reactions: The complete elimination of solvents represents a significant step forward in green synthesis. researchgate.net Microwave-assisted synthesis, often in conjunction with solvent-free conditions, can accelerate reaction times and improve yields, offering a more energy-efficient pathway. researchgate.net The oxidation of thiols to disulfides, a related reaction, has been achieved efficiently using glycerol (B35011) as a recyclable solvent under microwave irradiation. researchgate.net

| Methodology | Key Features | Potential Advantage for this compound Synthesis |

| Copper-Catalyzed C-S Coupling | Utilizes copper catalysts (e.g., CuI) to form the aryl-sulfur bond from aryl halides. organic-chemistry.org | High efficiency and selectivity; can be adapted for solvent-free conditions. organic-chemistry.org |

| Green Solvent Systems | Employs non-toxic, renewable solvents like water or ethanol. nih.govtandfonline.com | Reduced environmental impact and improved process safety. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. researchgate.net | Drastically reduced reaction times and potentially higher yields. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a solid support or neat reagents. researchgate.net | Eliminates solvent waste, simplifies purification, and lowers costs. |

Advanced Computational Approaches for Compound Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the design of new compounds. For this compound, advanced computational approaches can offer profound insights.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure and properties of molecules. It can be used to calculate the S-H bond dissociation enthalpy (BDE), which is crucial for understanding the antioxidant potential of thiophenols. researchgate.netnih.gov Computational studies can predict how the electron-donating propoxy group and the electron-withdrawing chloro group influence the BDE and reactivity of the thiol moiety. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide a detailed understanding of the bonding characteristics within the molecule, such as the nature of the S-H and C-S bonds. researchgate.net This can elucidate the electronic effects of the substituents on the aromatic ring. researchgate.net

Molecular Docking Simulations: To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed. These simulations predict how the compound might bind to the active site of biological targets, such as enzymes like cyclooxygenase (COX). nih.govnih.gov This in silico screening can identify promising biological targets for future in vitro testing. nih.gov

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond energies (BDE), and reaction pathways. researchgate.netmdpi.com | Prediction of antioxidant capacity, chemical stability, and reactivity. researchgate.net |

| QTAIM & LVM | Detailed analysis of S-H and C-S bond characteristics. researchgate.net | Deeper understanding of substituent electronic effects on molecular bonds. researchgate.net |

| Molecular Docking | Simulation of binding interactions with biological protein targets (e.g., enzymes). nih.govnih.gov | Identification of potential therapeutic targets and prediction of binding affinity. |

| Trajectory Surface Hopping (TSH) | Simulation of excited-state dynamics and photochemical behavior. chemrxiv.org | Insight into the molecule's response to light, relevant for photochemistry applications. |

Exploration of New Mechanistic Biological Interactions

Thiophene and thiophenol derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. rsc.orgmdpi.com The specific functional groups on this compound suggest several avenues for exploring novel mechanistic interactions.

Emerging research could focus on:

Antioxidant and Radical Scavenging Mechanisms: Thiophenols can act as potent antioxidants, in some cases superior to their phenol (B47542) analogs. nih.govresearchgate.net Research should investigate the capacity of this compound to scavenge various reactive oxygen species (ROS). The mechanism may involve hydrogen atom transfer from the thiol group, and computational studies on the S-H bond dissociation enthalpy can support these experimental findings. researchgate.netnih.gov

Enzyme Inhibition: Substituted thiophenes have been investigated as inhibitors of various enzymes. researchgate.net Molecular docking studies could first identify potential enzyme targets, such as COX-2, which is relevant for anti-inflammatory activity. nih.gov Subsequent in vitro assays would then be necessary to confirm inhibitory activity and determine the mechanism of action.

Antimicrobial Activity: The biological activity of substituted thiophenes against bacteria and fungi is well-documented. rsc.orgnih.gov The mode of action for some active derivatives is thought to involve nucleophilic attack by intracellular thiols. nih.gov Future studies could assess the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic microbes to determine its potential as an anti-infective agent.

Applications in Materials Science and Polymer Chemistry

The unique properties of organosulfur compounds make them valuable building blocks in materials science and polymer chemistry. The thiol group of this compound is particularly amenable to polymerization and surface functionalization.

Potential applications to be explored include:

Thiol-Ene Polymerizations: Thiol-ene "click" chemistry is a highly efficient method for creating polymers and networks. beilstein-journals.org this compound could serve as the thiol monomer in photopolymerizations with various "ene" compounds. This could be used to produce novel coatings, adhesives, or dental restorative materials. beilstein-journals.org The propoxy and chloro substituents would be expected to impart specific properties, such as hydrophobicity and an increased refractive index, to the final polymer.

Polythiourethanes and Other Polymers: Thiol-based monomers are used to synthesize high-performance polymers like polythiourethanes, which are valued for their excellent optical and mechanical properties in applications such as eyeglass lenses. nih.gov The incorporation of this compound into such polymers could be investigated to tailor their thermal properties, refractive index, and chemical resistance. scientific-publications.net

Surface Functionalization: Thiols readily bind to the surfaces of noble metals like gold, forming self-assembled monolayers (SAMs). This property can be exploited to functionalize nanoparticles or create specialized surfaces for sensors and electronic devices. scielo.br Thio-functionalized resins also show potential for environmental remediation, such as the removal of heavy metals from solutions. scielo.br

| Application Area | Potential Role of this compound | Desired Outcome |

| Coatings & Adhesives | Monomer in thiol-ene photopolymerization reactions. beilstein-journals.org | Creation of polymers with tailored hardness, adhesion, and chemical resistance. |

| Optical Materials | Component in the synthesis of polythiourethanes. nih.gov | Development of materials with high refractive index and good mechanical strength for lenses. |

| Functional Resins | Building block for thio-functionalized polymers. scielo.br | Resins with the ability to capture nanoparticles or remediate pollutants. scielo.br |

| Electronics & Sensors | Surface modification agent for creating self-assembled monolayers (SAMs) on metal surfaces. researchgate.net | Tailoring surface properties for improved sensor selectivity or electronic performance. |

Development of Derivatization Strategies for Enhanced Functionality

The chemical structure of this compound can be strategically modified to enhance its existing properties or introduce new functionalities. The thiol group is a prime target for such derivatization.

Future research should investigate:

Thioether Synthesis: The thiol group can be readily converted into a thioether through reactions like light-mediated anti-Markovnikov functionalization of alkenes. researchgate.net This allows for the attachment of a wide variety of alkyl or aryl groups, which can be used to modulate the compound's solubility, lipophilicity, and biological activity.

Disulfide Formation: Thiophenols can undergo oxidative coupling to form disulfides. nih.gov This reversible linkage is relevant in biological systems and can be used in the design of stimuli-responsive materials or prodrugs.

Coupling with Other Bioactive Molecules: Derivatization can be used to create hybrid molecules that combine the properties of this compound with another pharmacophore. For example, esterification or etherification strategies, commonly used on phenols, could be adapted to link the thiophenol to other bioactive compounds, potentially leading to synergistic effects. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Propoxy-5-Chlorothiophenol in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure, and use personal protective equipment (PPE) including gloves and goggles. Regularly monitor airborne concentrations using gas chromatography or OSHA-compliant methods. Establish emergency showers and eyewash stations, and ensure decontamination procedures for contaminated clothing . Training should emphasize hazard communication and adherence to OSHA HCS guidelines for chemical handling .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantitative purity assessment. Cross-reference spectral data (e.g., NMR, IR) with NIST Standard Reference Database entries to confirm structural integrity . For deuterated analogs, verify isotopic enrichment (>98 atom% D) via isotopic ratio mass spectrometry .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Follow inclusion criteria from toxicological frameworks (Table C-1 in ):

- In vitro : Use human cell lines (e.g., HepG2 liver cells) to assess cytotoxicity via MTT assays.

- In vivo : Conduct acute oral toxicity studies in rodents (OECD Guideline 423) with endpoints including mortality, body weight changes, and systemic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between acute and chronic toxicity data for this compound?

- Methodological Answer : Apply longitudinal study designs with three-wave panel measurements (e.g., baseline, 1 week, 1 year) to capture time-dependent effects. Use structural equation modeling (SEM) to analyze mediating variables (e.g., oxidative stress biomarkers) and confounding factors (e.g., metabolic pathways). Reference frameworks like CATS theory to differentiate short-term adaptive responses from long-term pathological outcomes .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ QSPR (Quantitative Structure-Property Relationship) models to predict reactivity and regioselectivity. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) methodologies. Validate intermediates via X-ray crystallography or computational chemistry tools (e.g., DFT) .

Q. How can in silico modeling predict the environmental fate of this compound?

- Methodological Answer : Use quantum chemistry-based platforms (e.g., CC-DPS) to calculate biodegradation pathways, bioaccumulation potential, and soil adsorption coefficients (Koc). Validate predictions with experimental data from microcosm studies or OECD Guideline 307 for soil degradation .

Data Contradiction and Analysis

Q. What statistical approaches address conflicting results in occupational exposure studies for this compound?

- Methodological Answer : Perform meta-analyses using PRISMA guidelines to aggregate data from cohort and case-control studies. Adjust for heterogeneity via random-effects models and sensitivity analyses. Cross-reference industrial hygiene surveys (e.g., NJDOH protocols) to contextualize exposure thresholds .

Q. How do researchers differentiate artifacts from true biological effects in high-throughput screening assays?

- Methodological Answer : Implement counter-screening assays (e.g., luciferase-based cytotoxicity assays) to rule out false positives. Use Z-factor analysis to validate assay robustness. Apply machine learning algorithms to classify artifacts based on structural alerts (e.g., reactive functional groups) .

Theoretical Frameworks

Q. How can cognitive activation theory (CATS) explain adaptive vs. maladaptive responses to chronic this compound exposure?

- Methodological Answer : CATS posits that prolonged stress sensitizes psychobiological systems, leading to dysregulation (e.g., HPA axis dysfunction). Measure cortisol levels and pro-inflammatory cytokines (IL-6, TNF-α) in longitudinal cohorts to link exposure duration to health outcomes. Compare with effort-reward imbalance models to quantify psychological costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。